molecular formula C16H15Cl2NO4 B5756876 N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide

Cat. No. B5756876
M. Wt: 356.2 g/mol
InChI Key: ZLCDPPLANTZXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a selective antagonist of the dopamine D2 receptor and has been shown to exhibit promising results in the treatment of various neurological disorders.

Mechanism of Action

CPCA acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the dopamine D2 receptor, CPCA inhibits the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
CPCA has been shown to exhibit potent antipsychotic effects in animal models of schizophrenia. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, CPCA has been found to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPCA in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more targeted and specific studies. However, one limitation of using CPCA is its relatively low solubility in water, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for the study of CPCA. One potential area of research is the development of more efficient synthesis methods for CPCA. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CPCA in various neurological disorders. Finally, there is a need for more studies to investigate the potential side effects and safety of CPCA in humans.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide, or CPCA, is a chemical compound that has shown promising results in the treatment of various neurological disorders. Its selective antagonist activity on the dopamine D2 receptor has been found to exhibit potent antipsychotic effects, improve motor function, and reduce drug-seeking behavior. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and safety in humans.

Synthesis Methods

The synthesis of CPCA involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure CPCA.

Scientific Research Applications

CPCA has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that CPCA exhibits potent antipsychotic effects by selectively blocking the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-21-14-8-13(15(22-2)7-12(14)18)19-16(20)9-23-11-5-3-4-10(17)6-11/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCDPPLANTZXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC(=CC=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide

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